N,N-dibutyl-2-methylpentanamide

Description

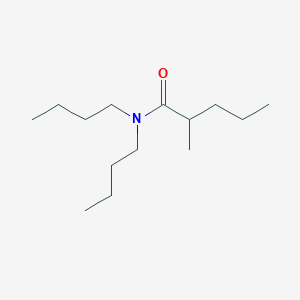

N,N-Dibutyl-2-methylpentanamide is a branched aliphatic amide characterized by a pentanamide backbone with a methyl group at the second carbon and two butyl substituents on the nitrogen atom.

Properties

IUPAC Name |

N,N-dibutyl-2-methylpentanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H29NO/c1-5-8-11-15(12-9-6-2)14(16)13(4)10-7-3/h13H,5-12H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOWFQTNMIBYSAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)C(=O)C(C)CCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H29NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Substituted Aliphatic Amides

(a) 2-Ethyl-N,N-dimethylbutanamide (CAS 31499-97-5)

- Molecular Formula: C₈H₁₇NO

- Substituents : Ethyl group at position 2; dimethyl groups on nitrogen.

- Key Differences : Shorter carbon chain (butanamide vs. pentanamide) and smaller alkyl groups (methyl vs. butyl) on nitrogen.

- Implications : Reduced lipophilicity compared to N,N-dibutyl-2-methylpentanamide, as shorter chains and smaller substituents lower logP values .

(b) N-Methylneodecanamide (CAS 105726-67-8)

- Molecular Formula: C₁₁H₂₃NO

- Substituents : Branched 2-ethyl-2-propylpentanamide structure.

- Key Differences : Higher molecular weight (185.31 g/mol vs. ~213 g/mol estimated for the target compound) and increased branching.

- Implications : Greater steric hindrance in N-methylneodecanamide may reduce reactivity in chemical synthesis compared to the linear butyl groups in the target compound .

Aromatic and Chlorinated Amides

(a) 2-Acetyl-3-methyl-N-phenylbutanamide (CAS 89080-91-1)

- Molecular Formula: C₁₃H₁₇NO₂

- Substituents : Phenyl and acetyl groups.

- Implications : Likely higher photostability and distinct electronic properties due to conjugation .

(b) Chloroacetamides (e.g., Alachlor, Pretilachlor)

- Examples: Alachlor (CAS 15972-60-8): C₁₄H₂₀ClNO₂ Pretilachlor (CAS 51218-49-6): C₁₇H₂₆ClNO₂

- Key Differences : Chlorine atom and methoxymethyl/ethoxyethyl substituents.

- Implications : Chlorine enhances herbicidal activity by increasing electrophilicity, a feature absent in this compound. These compounds are widely used as pre-emergent herbicides .

Comparative Data Table

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Potential Applications |

|---|---|---|---|---|

| This compound* | C₁₄H₂₉NO | ~213 (estimated) | Butyl (N), methyl (C2) | Not specified (inference: solvents, agrochemical intermediates) |

| 2-Ethyl-N,N-dimethylbutanamide | C₈H₁₇NO | 143.23 | Ethyl (C2), dimethyl (N) | Industrial solvents |

| N-Methylneodecanamide | C₁₁H₂₃NO | 185.31 | Branched ethyl/propyl (C2) | Surfactants, lubricants |

| Alachlor | C₁₄H₂₀ClNO₂ | 269.77 | Chloro, methoxymethyl (N) | Herbicide |

| 2-Acetyl-3-methyl-N-phenylbutanamide | C₁₃H₁₇NO₂ | 219.28 | Phenyl, acetyl (C2, C3) | Pharmaceutical intermediates |

*Note: Properties for this compound are inferred due to lack of direct evidence.

Research Findings and Implications

- Lipophilicity Trends : Longer alkyl chains (e.g., butyl vs. methyl) increase logP values, suggesting this compound may exhibit higher membrane permeability than smaller analogs like 2-ethyl-N,N-dimethylbutanamide .

- Thermal Stability : Linear alkyl chains (as in the target compound) typically confer higher melting points than branched analogs like N-methylneodecanamide .

Limitations and Knowledge Gaps

The provided evidence lacks direct data on this compound’s synthesis, spectral characterization, or biological activity. Further experimental studies are required to validate inferred properties and explore applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.